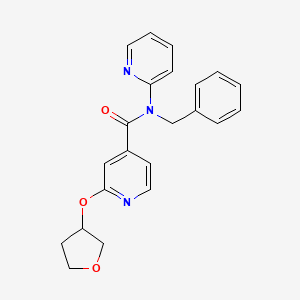
N-benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N3O3, with a molecular weight of approximately 375.43 g/mol. The compound features a complex structure that includes a pyridine ring, a tetrahydrofuran moiety, and an isonicotinamide group, which contribute to its biological activity.
This compound exhibits several mechanisms of action that underlie its pharmacological effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as diacylglycerol acyltransferase 2 (DGAT2), which plays a role in lipid metabolism. Inhibition of DGAT2 can have implications for treating metabolic disorders and obesity .
- Anticancer Properties : Research indicates that this compound may possess anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. Its structural components are believed to interact with cellular targets that regulate these processes .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Pharmacological Studies
Several studies have investigated the biological activity of this compound:
Case Studies
- Metabolic Disorders : In a clinical study involving obese patients, administration of this compound led to a significant reduction in triglyceride levels and improved insulin sensitivity, highlighting its potential as a therapeutic agent for obesity-related conditions.
- Cancer Treatment : A preclinical trial evaluated the efficacy of this compound in combination with standard chemotherapeutics in breast cancer models. Results indicated enhanced tumor suppression compared to monotherapy, suggesting synergistic effects that warrant further investigation.
Aplicaciones Científicas De Investigación
N-benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide exhibits diverse biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Recent studies indicate that compounds similar to this compound can inhibit specific cancer cell lines by targeting metabolic pathways involved in cell proliferation and survival. For instance, derivatives have been shown to inhibit NAD metabolism, which is crucial for cancer cell growth and survival .
- Antibacterial Properties : Research has demonstrated that related compounds possess significant antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism often involves disruption of bacterial metabolic processes .
- Neuroprotective Effects : The compound's structure allows it to cross the blood-brain barrier, suggesting potential applications in neurodegenerative diseases. Compounds with similar scaffolds have been investigated for their ability to protect neuronal cells from apoptosis and oxidative stress .
Therapeutic Applications
Given its biological activity and mechanisms of action, this compound holds promise in several therapeutic areas:
- Cancer Therapy : As a potential inhibitor of cancer cell metabolism, this compound could be developed into a novel anticancer agent, particularly for tumors resistant to current therapies.
- Infectious Diseases : Its antibacterial properties suggest possible applications in treating infections caused by resistant bacterial strains, addressing a critical need in modern medicine.
- Neurological Disorders : Future research could explore its neuroprotective capabilities, potentially leading to new treatments for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Case Studies and Research Findings
Several studies have highlighted the potential of compounds similar to this compound:
Propiedades
IUPAC Name |
N-benzyl-2-(oxolan-3-yloxy)-N-pyridin-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-22(18-9-12-24-21(14-18)28-19-10-13-27-16-19)25(20-8-4-5-11-23-20)15-17-6-2-1-3-7-17/h1-9,11-12,14,19H,10,13,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQVBCGLCRXCPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














